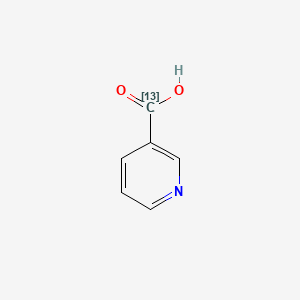
pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a monocarboxylic derivative of pyridine and is one of the three isomers of pyridinecarboxylic acid, the other two being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . Pyridine-3-carboxylic acid is a vital nutrient for humans and is commonly found in various foods, including meat, fish, and grains. It plays a crucial role in the body’s metabolic processes, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for energy production and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce pyridine-3,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .
Scientific Research Applications
Mechanism of Action
Pyridine-3-carboxylic acid exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in numerous redox reactions within the cell, acting as electron carriers in metabolic pathways . The pyridinic ring of NAD and NADP can accept and donate a hydride ion, facilitating the transfer of electrons and enabling various biochemical reactions essential for cellular function .
Comparison with Similar Compounds
Pyridine-3-carboxylic acid is one of three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . While all three isomers share the same molecular formula (C6H5NO2), they differ in the position of the carboxyl group on the pyridine ring, leading to distinct chemical and biological properties .
Picolinic Acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and its use in nutritional supplements.
Isonicotinic Acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
This compound is unique in its role as a vitamin (niacin) and its involvement in essential metabolic processes, distinguishing it from its isomers .
Biological Activity
Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a heterocyclic compound with significant biological activity. This article explores its diverse pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antiviral
- Antibacterial
- Antifungal
- Pesticidal and Herbicidal
- Antiprotozoal
- Nematocidal
- Antitubercular
- Anticancer
- Local Anesthetic
- Anticonvulsant
- Antioxidant
- Anti-inflammatory
These properties make it a versatile compound in pharmaceutical and agricultural applications .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways, such as the shikimate pathway in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence .
- Receptor Interaction : The compound interacts with various receptors and proteins, influencing cellular signaling pathways. For instance, it has been found to modulate inflammatory responses by affecting cytokine production in adipocytes .
- Oxidative Stress Reduction : As an antioxidant, this compound scavenges free radicals, thereby reducing oxidative stress and associated cellular damage .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .
Cancer Research
Research on this compound derivatives has shown promising anticancer properties. For example, certain analogs exhibited IC50 values as low as 210 nM against non-small cell lung cancer cell lines, indicating their potential as chemotherapeutic agents .
Plant Growth Promotion
In agricultural studies, this compound was found to enhance vegetative growth and seed germination in tomato plants. It significantly reduced infection rates from bacterial pathogens, highlighting its utility in plant protection strategies .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChI Key |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[13C](=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















